2-Fluorohexan-1-amine hydrochloride
Description
2-Fluorohexan-1-amine hydrochloride is an aliphatic amine derivative featuring a fluorine atom at the second carbon of a hexyl chain and a protonated amine group at the first carbon, stabilized as a hydrochloride salt. This compound is utilized in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules. Global suppliers, including Biowet Pulawy Ltd. (Poland), HEBEI BRANT PHARMACEUTICAL (China), and Inchema Inc (USA), offer this compound, highlighting its commercial availability . Its structural simplicity and functional group diversity make it a valuable intermediate for further chemical modifications.
Properties
IUPAC Name |
2-fluorohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14FN.ClH/c1-2-3-4-6(7)5-8;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHYXOCIGQQJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-fluorohexan-1-amine hydrochloride with analogous compounds, focusing on molecular properties, applications, and physicochemical characteristics.
Aliphatic Halogenated Amines
2.1.1. 2-Chlorocyclohexan-1-amine Hydrochloride
- Molecular Formula : C₆H₁₁ClN·HCl
- Molecular Weight : 170.07 g/mol
- CAS No.: 98280-67-2
- Key Differences : Replaces fluorine with chlorine on a cyclohexane ring instead of a hexyl chain. The chloro substituent increases molecular weight and may enhance lipophilicity compared to the fluoro analog. This compound is used in organic synthesis but lacks the linear aliphatic flexibility of this compound .
2.1.2. 1-(2-Fluorophenyl)cyclohexan-1-amine Hydrochloride
- Molecular Formula : C₁₂H₁₇ClFN
- Molecular Weight : 229.73 g/mol
- CAS No.: 125802-16-6
- Key Differences : Incorporates a fluorophenyl group attached to a cyclohexane ring, introducing aromaticity and rigidity. This structural difference likely affects binding affinity in receptor-based studies compared to the aliphatic this compound .
Arylcyclohexylamine Derivatives
2.2.1. Fluorexetamine Hydrochloride
- Molecular Formula: C₁₄H₁₈FNO·HCl
- Molecular Weight : 271.8 g/mol
- CAS No.: Not explicitly listed (Item No. 35118)
- Applications: Used in forensic and pharmacological research as an arylcyclohexylamine. Its cyclohexanone core and ethylamino group distinguish it from this compound, which lacks ketone functionality .
2.2.2. 2-Fluoro Deschloroketamine Hydrochloride
- Molecular Formula: C₁₃H₁₆FNO·HCl
- Molecular Weight : 257.7 g/mol
- CAS No.: 111982-49-1
- Key Differences: Features a fluorophenyl group and methylamino substituent on a cyclohexanone ring. The ketone group and aromatic system confer distinct electronic properties, influencing solubility and metabolic stability compared to the aliphatic this compound .
Phenoxycyclohexanamine Derivatives
2.3.1. 2-Phenoxycyclohexan-1-amine Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO
- CAS No.: 1052567-31-3
- Applications: Marketed for medicinal purposes, this compound replaces fluorine with a phenoxy group, enhancing aromatic interactions in drug-receptor binding. The absence of fluorine reduces electronegativity effects compared to this compound .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Purity | Storage | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₆H₁₃ClFN | 153.63 | Not provided | Varies | Varies | Pharmaceutical synthesis |
| 2-Chlorocyclohexan-1-amine hydrochloride | C₆H₁₁ClN·HCl | 170.07 | 98280-67-2 | Not specified | Not specified | Organic synthesis |
| Fluorexetamine hydrochloride | C₁₄H₁₈FNO·HCl | 271.8 | N/A | ≥98% | -20°C | Forensic research |
| 2-Fluoro Deschloroketamine hydrochloride | C₁₃H₁₆FNO·HCl | 257.7 | 111982-49-1 | ≥98% | -20°C | Pharmacological studies |
| 1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride | C₁₂H₁₇ClFN | 229.73 | 125802-16-6 | Not specified | Not specified | Chemical intermediates |
Key Research Findings
Impact of Halogen Substituents : Fluorine in this compound enhances electronegativity and metabolic stability compared to chloro analogs, making it more suitable for bioactive molecule synthesis .
Structural Rigidity vs. Flexibility: Cyclohexane-based analogs (e.g., Fluorexetamine) exhibit restricted conformational freedom, whereas the linear hexyl chain in this compound improves solubility in non-polar solvents .
Preparation Methods
Synthesis of Fluoroalkylphthalimide Intermediate
- Starting materials: 2-fluoro-1-haloalkane (e.g., 2-fluoro-1-bromohexane for 2-fluorohexan-1-amine) and potassium phthalimide.
- Solvent: N,N-dimethylformamide (DMF) is used for its polar aprotic nature, facilitating nucleophilic substitution.
- Reaction conditions:
- Temperature: 70–120 °C
- Time: 5–8 hours
- Molar ratio: 1:0.8 to 1.1 (fluoroalkyl halide to potassium phthalimide)
- Mass-to-volume ratio of fluoroalkyl halide to DMF: approximately 1 g : 4–6 mL
- Process: The fluoroalkyl halide reacts with potassium phthalimide under stirring and heating to form the corresponding fluoroalkylphthalimide intermediate.
- Isolation: After reaction completion (monitored by thin-layer chromatography), the mixture is cooled, diluted with water, stirred, cooled further to precipitate the intermediate, filtered, washed, and dried under vacuum.
Conversion to Fluoroalkylamine Hydrochloride
- Reagents: The isolated fluoroalkylphthalimide intermediate is dissolved in ethanol.
- Hydrazinolysis: Hydrazine hydrate is added dropwise under stirring.
- Reaction conditions:
- Temperature: 50–80 °C
- Time: 5–10 hours
- Molar ratio: 1:0.8 to 1.1 (intermediate to hydrazine hydrate)
- pH Adjustment: After completion, the reaction mixture is cooled, and hydrochloric acid is added to adjust pH to ~2–5, promoting formation of the hydrochloride salt.
- Isolation: The mixture is refluxed for an additional hour, cooled, filtered, and dried to yield the fluoroalkylamine hydrochloride as white crystalline solids.
Reaction Scheme Summary
| Step | Reaction Stage | Reactants & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-fluoro-1-halohexane + potassium phthalimide in DMF, 70–120 °C, 5–8 h | 2-fluorohexylphthalimide intermediate |
| 2 | Hydrazinolysis and salt formation | Intermediate + hydrazine hydrate in ethanol, 50–80 °C, 5–10 h; pH adjusted with HCl | 2-fluorohexan-1-amine hydrochloride salt |
Analytical and Process Control Notes
- Reaction monitoring: Thin-layer chromatography (TLC) is employed to track the progress of substitution and hydrazinolysis reactions.
- Purification: Recrystallization from ethanol or ethanol-water mixtures improves product purity.
- Drying: Vacuum drying is essential to obtain stable, anhydrous hydrochloride salt crystals.
- Yield optimization: Control of molar ratios, temperature, and reaction times are critical to maximize yield and minimize side reactions such as elimination or over-reduction.
Comparative Data from Patent Sources
| Parameter | Reported Range/Value (2-Fluoroethylamine Hydrochloride) | Adaptation for this compound |
|---|---|---|
| Reaction vessel size | 500 mL to 2 L three-necked flask | Scaled based on batch size |
| Temperature for substitution | 70–120 °C | Similar range expected |
| Reaction time substitution | 5–8 hours | Similar expected |
| Molar ratio (haloalkane:phthalimide) | 1 : 0.8–1.1 | Maintain similar stoichiometry |
| Solvent volume (DMF) | 4–6 mL per gram of haloalkane | Maintain proportional solvent volume |
| Hydrazinolysis temperature | 50–80 °C | Same range applicable |
| Hydrazinolysis time | 5–10 hours | Same range applicable |
| pH adjustment | pH ~2–5 with HCl | Same procedure |
| Product form | White flaky crystals | Expected similar morphology |
Research Findings and Considerations
- The use of potassium phthalimide as a nucleophile protects the amine functionality during substitution, enabling clean conversion.
- Hydrazinolysis is a mild and efficient method to liberate the primary amine from the phthalimide intermediate.
- The hydrochloride salt form offers enhanced stability and ease of handling.
- Reaction conditions must be optimized to prevent side reactions such as elimination or defluorination.
- The methodology is adaptable to longer-chain fluoroalkyl halides like 2-fluoro-1-bromohexane, enabling synthesis of this compound.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-Fluorohexan-1-amine hydrochloride?
Synthesis typically involves nucleophilic substitution of a hexanol derivative with fluorine, followed by amination and subsequent hydrochloride salt formation. Key parameters include:
- Temperature : Maintain 0–5°C during fluorination to minimize side reactions.
- Reagents : Use anhydrous HCl gas or concentrated HCl in ethanol for salt formation.
- Purification : Recrystallization from ethanol/ether yields >95% purity.
For industrial-scale reproducibility, automated flow reactors with real-time pH monitoring are recommended .
Q. How can researchers ensure purity during purification?
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA).
- Recrystallization : Ethanol-diethyl ether (1:3 v/v) effectively removes unreacted precursors.
- Spectroscopic Validation : Compare H NMR (δ 1.2–1.6 ppm for hexyl chain, δ 3.1 ppm for amine proton) and LC-MS (m/z 151.2 [M+H]) against reference standards .
Q. What characterization methods are critical for structural confirmation?
- NMR : F NMR (δ -120 to -125 ppm for C-F bond) and C NMR (δ 85–90 ppm for fluorinated carbon).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (e.g., C: 47.3%, H: 8.1%, N: 6.6%).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([CHFN]: m/z 119.1174) .
Q. What storage conditions maximize compound stability?
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl fumes.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
First-aid measures include rinsing eyes with water for 15 minutes and seeking medical evaluation for ingestion .
Advanced Research Questions
Q. How can mechanistic pathways for decomposition under acidic conditions be elucidated?
- Kinetic Studies : Monitor degradation via HPLC at varying pH (1–6) and temperatures (25–60°C).
- Isotopic Labeling : Use O-labeled water to track hydrolysis intermediates.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict bond dissociation energies for C-F and N-H bonds .
Q. How do researchers resolve contradictions in NMR data for structural confirmation?
- Cross-Validation : Compare H-C HSQC and HMBC spectra to confirm coupling between fluorine and adjacent carbons.
- Paramagnetic Additives : Use Eu(fod) to shift overlapping proton signals.
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data .
Q. What methodologies assess stability under oxidative stress?
Q. How can interactions with biological systems (e.g., enzymes) be systematically studied?
- Docking Simulations : AutoDock Vina to predict binding affinities with target receptors (e.g., monoamine transporters).
- In Vitro Assays : Measure IC in HEK-293 cells expressing SERT or NET.
- Metabolite Profiling : Incubate with liver microsomes and identify Phase I/II metabolites via UPLC-QTOF .
Q. What strategies validate analytical methods for trace impurity detection?
- Limit of Detection (LOD) : Calibrate using spiked samples with 0.1–1.0% impurities (e.g., unreacted hexan-1-amine).
- Interlaboratory Reproducibility : Conduct round-robin tests with standardized protocols.
- Method Robustness : Vary HPLC column batches and mobile-phase ratios (±5%) to assess sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
